3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide
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Overview
Description
3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C16H16ClFN2O3 and a molecular weight of 338.76 g/mol . This compound is known for its unique structure, which includes a chloro, ethoxy, and fluorobenzyl group attached to a benzohydrazide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde . This intermediate is then reacted with hydrazine hydrate under controlled conditions to form the final benzohydrazide compound . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reducing agents such as sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide can be compared with similar compounds such as:
3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde: This compound is an intermediate in the synthesis of the benzohydrazide and shares similar structural features.
3-Fluorobenzyl chloride: Another related compound, used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClFN2O3 |
---|---|
Molecular Weight |
338.76 g/mol |
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C16H16ClFN2O3/c1-2-22-14-8-11(16(21)20-19)7-13(17)15(14)23-9-10-3-5-12(18)6-4-10/h3-8H,2,9,19H2,1H3,(H,20,21) |
InChI Key |
NIKFOIXZERCXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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